molecular formula C20H15NO4S2 B12140687 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

Cat. No.: B12140687
M. Wt: 397.5 g/mol
InChI Key: YMMXLRZVUVLUMQ-BOPFTXTBSA-N
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Description

The compound 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a complex organic molecule that features a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone and an aldehyde derivative, often in the presence of a base such as sodium hydroxide.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with a benzoic acid derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, acetic acid as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid: has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid: can be compared with similar compounds such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and overall structure. They are primarily used as antidiabetic agents.

    Benzylidene-thiazolidinones: Similar in structure but may have different substituents on the benzylidene group, affecting their biological activity and applications.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety but different functional groups, influencing their chemical reactivity and uses.

The uniqueness of This compound lies in its combination of these functional groups, providing a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C20H15NO4S2

Molecular Weight

397.5 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H15NO4S2/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(22)21(20(26)27-17)15-5-3-4-14(12-15)19(23)24/h2-9,11-12H,1,10H2,(H,23,24)/b17-11-

InChI Key

YMMXLRZVUVLUMQ-BOPFTXTBSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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